![molecular formula C9H11ClN4 B11829281 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine](/img/structure/B11829281.png)
2-[1-(2-Chlorophenyl)ethylideneamino]guanidine
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Overview
Description
1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine is a chemical compound with the molecular formula C9H11ClN4 and a molar mass of 210.66 g/mol . It is also known by its IUPAC name, (2Z)-2-[1-(2-chlorophenyl)ethylidene]hydrazinecarboximidamide . This compound is characterized by the presence of a chlorophenyl group attached to an ethylideneamino guanidine structure.
Preparation Methods
The synthesis of 1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine typically involves the reaction of 2-chlorobenzaldehyde with aminoguanidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine exhibits significant anticancer properties:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This is achieved through the inhibition of key signaling pathways, such as the MAPK/ERK pathway, and the induction of oxidative stress leading to cell death.
- Case Study : A study published in the British Journal of Pharmacology demonstrated a dose-dependent inhibition of tumor growth in xenograft models using similar carbamate derivatives. The results indicated significant reductions in tumor size compared to controls .
Study | Findings |
---|---|
British Journal of Pharmacology | Dose-dependent tumor growth inhibition in xenograft models. |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes:
- Cholinesterase Inhibition : Some derivatives are known to inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's disease .
- Matrix Metalloproteinases (MMPs) : Inhibiting MMPs can prevent cancer metastasis and tissue remodeling, further highlighting the compound's therapeutic potential.
Toxicological Studies
Toxicological evaluations have assessed the safety profile of this compound:
Mechanism of Action
The mechanism of action of 1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine can be compared with other similar compounds, such as:
1-{[1-(2-bromophenyl)ethylidene]amino}guanidine: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical reactivity and biological activity.
1-{[1-(2-fluorophenyl)ethylidene]amino}guanidine: The presence of a fluorophenyl group can influence the compound’s properties, such as its stability and interaction with biological targets.
Biological Activity
2-[1-(2-Chlorophenyl)ethylideneamino]guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H13ClN4
- Molecular Weight : 240.70 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in cancer therapy and antimicrobial activity.
Anticancer Activity
A study demonstrated that guanidine derivatives could induce apoptosis in cancer cells by inhibiting key signaling pathways. Specifically, compounds with a similar guanidine structure showed strong cytotoxic effects against colorectal cancer cells by inhibiting BRAF signaling pathways and inducing apoptosis through the activation of caspases .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies have shown that derivatives of guanidine exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain guanidine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Biological Activities of Guanidine Derivatives
Clinical Implications
The biological activity of this compound suggests potential therapeutic applications in oncology and infectious diseases. Its ability to modulate critical signaling pathways in cancer cells may contribute to its anticancer properties, while its antimicrobial efficacy positions it as a candidate for treating bacterial infections.
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)ethylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-6(13-14-9(11)12)7-4-2-3-5-8(7)10/h2-5H,1H3,(H4,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIJYSCKAWTFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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